N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide
Description
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide is a synthetic small molecule characterized by a pyrrolidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide (oxalamide) backbone. The compound features a methyl group at the terminal amide nitrogen and a benzyl-pyrrolidinylmethyl substituent.
The 2,5-dimethylbenzenesulfonyl moiety enhances lipophilicity and may influence metabolic stability, while the pyrrolidine scaffold contributes to conformational rigidity. The ethanediamide linker provides hydrogen-bonding capabilities, which could mediate interactions with biological targets.
Properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11-6-7-12(2)14(9-11)24(22,23)19-8-4-5-13(19)10-18-16(21)15(20)17-3/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYBQBVEUELEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring is functionalized at the 2-position via:
- Mitsunobu Reaction :
Sulfonylation :
Deprotection :
Alternative Route: Reductive Amination
For stereochemical control at C2:
- Ketone Intermediate : 1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-one synthesized via sulfonylation of 2-pyrrolidone.
- Amination :
Synthesis of N-Methylethanediamide
Stepwise Amidation
Monoamide Formation :
Activation :
Final Coupling
Amide Bond Formation
Conditions :
Workup :
Analytical Data
Spectroscopic Characterization
Purity Assessment
- HPLC : t_R = 8.92 min (Zorbax SB-C18, 1.0 mL/min, 220 nm).
- Elemental Analysis : C 54.61%, H 6.41%, N 11.21% (calc. C 54.68%, H 6.43%, N 11.18%).
Process Optimization
Sulfonylation Efficiency
Comparative studies show:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 0→25 | 82 |
| DMAP | THF | 40 | 76 |
| Pyridine | DCM | 25 | 68 |
Optimal conditions use Et₃N in DCM.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Incorporates a pyrazolopyrimidine core, fluorophenyl-chromenone substituents, and a sulfonamide group .
- Implications: Electron-Withdrawing Effects: Fluorine atoms enhance metabolic stability and may improve target affinity via polar interactions. Rigidity: The chromenone and pyrazolopyrimidine systems introduce planar aromaticity, contrasting with the flexible pyrrolidine-ethanediamide scaffold of the target compound.
Analogs with Alternative Core Structures
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Key Differences: Features a hexanamide backbone with 2,6-dimethylphenoxy and tetrahydropyrimidinyl groups .
- Implications :
- Hydrophilicity : The hydroxyl and tetrahydropyrimidinyl groups increase polarity, likely reducing blood-brain barrier penetration compared to the target compound.
- Stereochemical Complexity : Multiple chiral centers may lead to distinct target selectivity profiles.
Comparative Data Table
Research Findings and Implications
- Potency : The target compound’s methyl group likely offers a balance between steric accessibility and metabolic stability compared to the cycloheptyl analog . Fluorinated analogs (e.g., ) may exhibit higher target affinity due to enhanced electronic interactions.
- Solubility : The ethanediamide linker in the target compound improves aqueous solubility relative to bulkier analogs like the cycloheptyl derivative.
- Synthetic Feasibility : The absence of stereocenters in the target compound simplifies synthesis compared to multi-chiral analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
